Rebamipide-d4 - 1219409-06-9

Rebamipide-d4

Catalog Number: EVT-1439890
CAS Number: 1219409-06-9
Molecular Formula: C19H15ClN2O4
Molecular Weight: 374.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebamipide-d4 is a deuterated form of rebamipide, a gastroprotective drug. It serves as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS) methods for quantifying rebamipide in biological samples like human plasma [].

Future Directions

References:[1] Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research.

Rebamipide

Compound Description: Rebamipide is a cytoprotective drug with antioxidant and anti-inflammatory properties. It is primarily used for treating gastric ulcers and gastritis. [] It works by inducing prostaglandins, scavenging free oxygen radicals, and promoting mucin production. [] Rebamipide is approved for clinical use in Japan and has been used for treating various conditions, including NSAID-induced enteropathy, ulcerative colitis, radiation colitis, pouchitis, and dry eye disease. []

Relevance: Rebamipide is the parent compound of Rebamipide-d4. Rebamipide-d4 is a deuterated form of rebamipide, where four hydrogen atoms are replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical structure or biological activity of the molecule but makes it distinguishable from rebamipide in mass spectrometry analysis, making it useful as an internal standard for pharmacokinetic studies. []

Overview

Rebamipide-d4 is a deuterated form of the gastroprotective agent rebamipide, which is primarily used in the treatment of peptic ulcer disease. This compound has gained attention for its role as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS) applications. The incorporation of deuterium atoms into the rebamipide molecule enhances the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and ionization .

Source and Classification

Rebamipide-d4 is classified as a pharmaceutical compound and is synthesized from rebamipide through various chemical methods that incorporate deuterium, a stable isotope of hydrogen. It is primarily sourced from specialized chemical suppliers and is utilized in biochemical research and pharmacokinetic studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of rebamipide-d4 involves several key methods:

  1. Hydrogen-Deuterium Exchange: This technique involves replacing hydrogen atoms in the rebamipide structure with deuterium atoms using deuterated solvents and catalysts. This method is advantageous for creating isotopically labeled compounds without altering the core structure significantly.
  2. Deuterated Reagents: Another approach includes using deuterated reagents that introduce deuterium into the molecule during the reaction process. This method can facilitate more straightforward incorporation of deuterium while maintaining high yields .
  3. Traditional Organic Synthesis: The basic structure of rebamipide is constructed using traditional organic synthesis techniques before applying deuteration processes to produce rebamipide-d4.

These methods ensure that the final product maintains high purity and yield, which are critical for its application as an internal standard in analytical techniques.

Molecular Structure Analysis

Structure and Data

The molecular formula for rebamipide-d4 remains similar to that of rebamipide, with the primary distinction being the presence of deuterium atoms. The molecular structure includes:

  • Chemical Formula: C14_{14}H14_{14}D4_{4}N2_{2}O3_{3}
  • Molecular Weight: Approximately 250.34 g/mol
  • Structural Features: The compound features a quinolone ring system, which is characteristic of rebamipide, along with various functional groups that contribute to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Rebamipide-d4 can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, resulting in various oxidized products depending on reaction conditions .
  2. Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can modify functional groups within the molecule.
  3. Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced with others using reagents like halogens or alkylating agents, allowing for the synthesis of derivatives .

These reactions are essential for exploring the reactivity and potential modifications of rebamipide-d4 in various chemical contexts.

Mechanism of Action

Process and Data

The mechanism of action for rebamipide-d4 parallels that of its parent compound, rebamipide. It functions primarily by:

  • Stimulating Mucosal Defense: Rebamipide-d4 enhances the synthesis of protective mucosal components such as prostaglandins and mucus glycoproteins, which are crucial for maintaining gastric mucosal integrity .
  • Inhibiting Inflammation: The compound exhibits anti-inflammatory properties by inhibiting reactive oxygen species production, inflammatory cytokines, chemokines, and neutrophil activation .
  • Promoting Ulcer Healing: It accelerates ulcer healing by reinforcing epithelial barriers and normalizing macromolecular transport across these barriers, thereby reducing ulcer recurrence rates .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rebamipide-d4 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound shows good stability under standard laboratory conditions, making it suitable for various analytical applications .

Relevant Data or Analyses

Analytical methods such as LC-MS have validated its use as an internal standard, demonstrating good linearity (R² > 0.990) within relevant concentration ranges (1-800 ng/mL) with acceptable precision levels below 15% CV .

Applications

Scientific Uses

Rebamipide-d4 serves multiple scientific purposes:

  • Internal Standard in Analytical Chemistry: It is primarily used as an internal standard in LC-MS methods for quantifying rebamipide concentrations in biological samples such as human plasma .
  • Pharmacokinetic Studies: The compound aids in understanding the pharmacokinetics of rebamipide by providing accurate quantification during clinical trials and research studies aimed at evaluating its therapeutic effects .
  • Research on Gastroprotective Mechanisms: Researchers utilize this compound to explore mechanisms underlying gastric mucosal protection and healing processes related to peptic ulcers .
Introduction to Rebamipide-d4

Chemical Identity and Nomenclature

Rebamipide-d4 is systematically identified as 2-[(4-Chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid according to IUPAC nomenclature conventions. This name precisely denotes the molecular structure while indicating the specific locations of deuterium substitution within the chlorobenzoyl ring system [7] [9]. The compound's molecular formula is C₁₉H₁₁D₄ClN₂O₄, with a molecular weight of 374.81 g/mol, representing an approximate 4 atomic mass unit increase compared to the unlabeled compound due to deuterium substitution [1] [3].

Table 1: Comprehensive Chemical Identifiers for Rebamipide-d4

Identifier TypeDesignation
Systematic IUPAC Name2-[(4-Chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
CAS Registry Number1219409-06-9
Molecular FormulaC₁₉H₁₁D₄ClN₂O₄
Molecular Weight374.81 g/mol
SMILES NotationOC(C(NC(C1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H])=O)CC(C2=CC=CC=C2N3)=CC3=O)=O
Common SynonymsOPC-12759-d4; Mucosta-d4; Proamipide-d4; α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid

The molecular structure of Rebamipide-d4 comprises three distinct moieties: (1) a deuterated 4-chlorobenzoyl group where all four hydrogen atoms at positions 2,3,5,6 are replaced by deuterium atoms; (2) an alanine-derived spacer with a carboxylic acid functionality; and (3) a 2-oxo-1,2-dihydroquinolin-4-yl group that confers specific binding properties [3] [8]. This structural configuration maintains the core pharmacophore essential for biological activity while introducing the stable isotope label at metabolically stable positions to ensure isotopic integrity during experimental procedures [1] [9].

Table 2: Structural Comparison of Rebamipide-d4 and Non-deuterated Rebamipide

CharacteristicRebamipide-d4Non-deuterated Rebamipide
Molecular FormulaC₁₉H₁₁D₄ClN₂O₄C₁₉H₁₅ClN₂O₄
Molecular Weight374.81 g/mol370.79 g/mol
CAS Number1219409-06-990098-04-7
Deuterium PositionsPositions 2,3,5,6 on chlorobenzoyl ringNo deuterium substitution
Chromatographic BehaviorNearly identical retention timesReference compound
Mass Spectrometry Signature+4 mass unit shift in molecular ionBaseline molecular ion

Historical Development of Deuterated Rebamipide Analogs

The development trajectory of Rebamipide-d4 is intrinsically linked to the pharmacological evolution of its parent compound, rebamipide, which was first approved in Japan in 1990 as a gastroprotective agent targeting peptic ulcer disease [5]. Conventional rebamipide demonstrated a multifaceted mechanism of action including prostaglandin synthesis stimulation, reactive oxygen species suppression, and anti-inflammatory effects, but suffered from significant pharmacokinetic limitations—most notably poor oral bioavailability of approximately 10% that restricted its therapeutic potential [2] [5]. This limitation spurred pharmaceutical innovation focused on structural optimization, including the development of deuterated analogs and prodrug derivatives.

The strategic incorporation of deuterium into rebamipide's structure emerged as a solution to two distinct research needs: (1) the requirement for reliable analytical standards to quantify rebamipide in complex biological matrices during clinical studies; and (2) exploration of the potential deuterium isotope effect to modulate metabolic stability [1] [7]. While the primary application of Rebamipide-d4 has centered on analytical uses, the deuterium labeling approach paralleled broader drug development efforts such as SA001, a prodrug specifically engineered to enhance systemic exposure of rebamipide. Clinical studies demonstrated that SA001 administration resulted in 2.20-4.73 times higher systemic exposure (AUClast) and 5.45-11.94 times higher peak concentration (Cmax) compared to conventional rebamipide at equivalent doses [2].

Synthetic advances in producing high-isotopic-purity Rebamipide-d4 emerged around 2010-2015, coinciding with the widespread adoption of LC-MS/MS technologies in drug development laboratories [3] [10]. Manufacturers developed specialized synthetic routes incorporating deuterium at the aromatic positions early in the synthesis sequence to ensure maximum isotopic purity while maintaining the structural integrity essential for its function as an analytical standard [7] [10]. The current Good Manufacturing Practice (cGMP)-compliant synthesis protocols guarantee isotopic enrichment exceeding 99% deuterium incorporation at the designated positions, minimizing isotopic dilution effects during analytical applications [9].

Role in Pharmaceutical Research as a Stable Isotope-Labeled Compound

Rebamipide-d4 fulfills several critical roles in contemporary pharmaceutical research, primarily functioning as an internal standard for mass spectrometry-based quantification of the non-deuterated drug in biological matrices. Its near-identical chromatographic behavior coupled with a consistent 4 Dalton mass difference enables highly accurate quantification through isotope dilution mass spectrometry, significantly improving analytical precision by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations [1] [8]. This application is essential for establishing pharmacokinetic profiles during clinical development of rebamipide formulations, including the previously mentioned SA001 prodrug system where precise concentration measurements revealed substantially enhanced bioavailability compared to conventional formulations [2].

Beyond analytical applications, Rebamipide-d4 serves as a critical tracer in drug metabolism studies. By administering the deuterated compound alongside non-labeled rebamipide, researchers can distinguish between endogenous and exogenous compound pools, enabling precise tracking of metabolic pathways, identification of novel metabolites, and determination of metabolic stability parameters [1] [6]. This approach proved particularly valuable in characterizing rebamipide's metabolic fate in various preclinical models, revealing extensive phase II conjugation as a primary clearance pathway that contributes to its low oral bioavailability [2] [8].

The deuterium labeling further enables advanced pharmacokinetic assessments through stable isotope co-administration studies. In such paradigms, Rebamipide-d4 can be administered intravenously while non-labeled rebamipide is given orally within the same subject, allowing simultaneous characterization of both routes without concerns about analytical cross-talk or sequential dosing artifacts [3]. This methodology provides exceptionally accurate bioavailability calculations and absorption profiles while minimizing inter-subject variability.

Additionally, Rebamipide-d4 has become instrumental in ophthalmic pharmacology research despite its primary analytical applications. Studies examining rebamipide's distribution to ocular tissues following oral administration rely on the deuterated analog to achieve the sensitivity and specificity necessary for quantifying low tissue concentrations. This application supports the investigation of rebamipide's potential in treating dry eye disease through its mucin secretagogue activity (increasing mucin 16 production in corneal epithelial cells at concentrations of 10-100 μM) and anti-inflammatory effects [8].

Table 3: Research Applications of Rebamipide-d4 in Pharmaceutical Sciences

Application DomainResearch UtilityTechnical Advantage
Quantitative BioanalysisInternal standard for LC-MS/MS quantification of rebamipide in plasma, tissues, and ocular matricesCompensates for matrix effects and extraction variability; enables high-precision measurements
Metabolic Pathway MappingTracer for identifying phase I and phase II metabolites; metabolic stability assessmentDistinguishes drug-derived metabolites from endogenous compounds; reveals site-specific metabolism
Absolute Bioavailability StudiesSimultaneous IV (deuterated) and oral (non-labeled) administrationEliminates inter-dose variability; provides accurate bioavailability calculations
Protein Binding AssessmentsMeasurement of free vs. protein-bound drug fractionsDistinguishes administered drug from endogenous interferents
Drug-Drug Interaction StudiesAssessment of enzyme induction or inhibition effects on rebamipide pharmacokineticsProvides sensitive detection of exposure changes

Comprehensive Compound Synonym Table

Table 4: Systematic Inventory of Rebamipide-d4 Nomenclature

SynonymNomenclature Context
Rebamipide-d4Standard designation indicating tetra-deuterated form
OPC-12759-d4Otsuka Pharmaceutical Company experimental code designation
Mucosta-d4Brand-associated designation referencing original rebamipide formulation
Proamipide-d4Alternative naming convention occasionally used in literature
α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic AcidSemi-systematic name describing functional groups
2-(4-Chlorobenzamido-2,3,5,6-d4-2,3,5,6-d4)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acidFully specified chemical name with deuterium position
TRC-R139002Manufacturer catalog number (LGC Standards)
sc-219955Manufacturer catalog number (Santa Cruz Biotechnology)
Cayman 33543Manufacturer catalog number (Cayman Chemical/Bertin Bioreagent)
DVE001471Manufacturer catalog number (Veeprho)

Properties

CAS Number

1219409-06-9

Product Name

Rebamipide-d4

IUPAC Name

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

Molecular Formula

C19H15ClN2O4

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D

InChI Key

ALLWOAVDORUJLA-KDWZCNHSSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Synonyms

α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic Acid; OPC-12759-d4; Mucosta-d4; Proamipide-d4;

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.